(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride
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Overview
Description
(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry The hydrochloride form of (2S)-2,4,4-Trimethylpyrrolidine is a crystalline solid that is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpyrrolidine with hydrochloric acid. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The resulting product is then purified by recrystallization.
Another synthetic route involves the reduction of 2,4,4-trimethylpyrrolidine N-oxide using a reducing agent such as lithium aluminum hydride. The reaction is conducted in an inert atmosphere, and the product is isolated by filtration and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; carried out in an inert atmosphere, often in tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually performed in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpyrrolidine: The parent compound without the hydrochloride salt.
2,4,4-Trimethylpyrrolidine N-oxide: An oxidized form of the compound.
2,4,4-Trimethylpyrrolidine-2-carboxylic acid: A carboxylated derivative.
Uniqueness
(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. The (2S) configuration imparts specific chiral properties that can be important in asymmetric synthesis and chiral recognition processes.
Properties
IUPAC Name |
(2S)-2,4,4-trimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCAZVJDWGUNO-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(CN1)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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